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molecular formula C8H9NO2S B8582141 Methyl 3-amino-3-thiophen-2-yl-acrylate CAS No. 90956-83-5

Methyl 3-amino-3-thiophen-2-yl-acrylate

Cat. No. B8582141
M. Wt: 183.23 g/mol
InChI Key: NLKYBKXDQIMRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893296B2

Procedure details

To a solution of 17.83 g (0.09679 mol) of methyl 2-(2-thenoyl)acetate in 180 ml of methanol, 36.62 g (0.5807 mol) of ammonium formate was added, and the resulting mixture was heated under reflux for 38 hours. After completion of the reaction, the reaction mixture was cooled to room temperature, and the solvent was evaporated off under reduced pressure. To the residue, 100 ml of ethyl acetate and 100 ml of water were added, and the mixture was stirred at room temperature for 30 minutes. Then, the organic layer was separated, and the aqueous layer was extracted with 50 ml of ethyl acetate. The organic layers were combined, washed with 40 ml of water and with 40 ml of a brine successively and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was then distilled to give the objective methyl 3-amino-3-thiophen-2-yl-acrylate (15.80 g, colorless liquid). The yield was 89.1%.
Quantity
17.83 g
Type
reactant
Reaction Step One
Quantity
36.62 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)[S:5][CH:4]=[CH:3][CH:2]=1.C([O-])=O.[NH4+:16]>CO>[NH2:16][C:6]([C:1]1[S:5][CH:4]=[CH:3][CH:2]=1)=[CH:8][C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
17.83 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)CC(=O)OC
Name
Quantity
36.62 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 38 hours
Duration
38 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 100 ml of ethyl acetate and 100 ml of water were added
CUSTOM
Type
CUSTOM
Details
Then, the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 40 ml of water and with 40 ml of a brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was then distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(=CC(=O)OC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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